molecular formula C13H23N3O2 B1266442 2,6-Bis(2-(dimethylamino)ethoxy)pyridine CAS No. 29449-91-0

2,6-Bis(2-(dimethylamino)ethoxy)pyridine

Cat. No. B1266442
CAS RN: 29449-91-0
M. Wt: 253.34 g/mol
InChI Key: RGIHODWAEHCRBV-UHFFFAOYSA-N
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Description

2,6-Bis(2-(dimethylamino)ethoxy)pyridine is a chemical compound with the molecular formula C13H23N3O2 . It has a molecular weight of 253.3406 . It is also known as a tridentate ligand, which means it can form complex ions with a central atom by donating three pairs of electrons .


Molecular Structure Analysis

The molecular structure of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine consists of a pyridine ring with two dimethylaminoethoxy groups attached at the 2 and 6 positions . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine include its molecular weight of 253.3406 . Unfortunately, specific information such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Complex Formation and Structural Analysis

Research on pyridine-based ligands, including compounds similar to 2,6-bis(2-(dimethylamino)ethoxy)pyridine, has focused on their ability to form complexes with various metals. For example, Teixidor et al. (1989) reported on new pyridine-based, tridentate, sulfur-containing ligands and their complexes with Zn, Cd, Cu, Co, and Ni, including the molecular structure of some of these complexes (Teixidor et al., 1989).

Luminescent Properties in Metal Complexes

Fan et al. (2004) synthesized new CdII complexes using ligands similar to 2,6-bis(2-(dimethylamino)ethoxy)pyridine and studied their luminescent properties. They found that these complexes exhibit fluorescent emissions at about 368-409 nm, originating from ligand-centered π*−π transitions (Fan et al., 2004).

Supramolecular Chemistry Applications

The work of Schubert and Eschbaumer (1999) on synthesizing 2,6-bis(trimethyltin)pyridine as a central building block for supramolecular chemistry indicates the potential of pyridine-based ligands in creating complex molecular structures (Schubert & Eschbaumer, 1999).

Exploration in Organometallic Chemistry

Research by Bart et al. (2006) on bis(imino)pyridine iron compounds demonstrates the relevance of pyridine derivatives in studying the electronic structure of organometallic complexes, which is crucial for understanding their reactivity and potential applications (Bart et al., 2006).

Polymer Synthesis and Material Science

Wang et al. (2006) synthesized novel polyimides derived from a pyridine-containing aromatic dianhydride monomer, illustrating the role of pyridine derivatives in developing advanced polymeric materials with specific properties like thermal stability and low dielectric constants (Wang et al., 2006).

Catalysis and Chemical Reactions

The synthesis of complexes for catalysis, like those studied by Bianchini and Lee (2000) using 2,6-bis(imino)pyridyl ligands, highlights the use of pyridine derivatives in facilitating important chemical reactions such as cyclopropanation (Bianchini & Lee, 2000).

properties

IUPAC Name

2-[6-[2-(dimethylamino)ethoxy]pyridin-2-yl]oxy-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-15(2)8-10-17-12-6-5-7-13(14-12)18-11-9-16(3)4/h5-7H,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIHODWAEHCRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=NC(=CC=C1)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183653
Record name 2,6-Bis(2-(dimethylamino)ethoxy)pyridine
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Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(2-(dimethylamino)ethoxy)pyridine

CAS RN

29449-91-0
Record name Ethanamine, 2,2′-[2,6-pyridinediylbis(oxy)]bis[N,N-dimethyl-
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Record name 2,6-Bis(2-(dimethylamino)ethoxy)pyridine
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Record name NSC71876
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Record name 2,6-Bis(2-(dimethylamino)ethoxy)pyridine
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Record name 2,6-bis[2-(dimethylamino)ethoxy]pyridine
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Record name 2,6-BIS(2-(DIMETHYLAMINO)ETHOXY)PYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Gautzsch, P Zinn - Chromatographia, 1996 - Springer
Pure topologically based incremental models have been developed in order to estimate the retention indexes of aromatic compounds substituted with groups containing the hetero …
Number of citations: 24 link.springer.com
I Rautela, MD Sharma, N Sharma… - World J …, 2018 - wjpr.s3.ap-south-1.amazonaws.com
Medicinal plants are enormous significance in the present research, drug industries depend directly and indirectly in medicinal plants for the production of pharmaceutical compounds. …
Number of citations: 18 wjpr.s3.ap-south-1.amazonaws.com
AA Elshikh, MEM ElNour, HH Elkamali, AS Kabbashi - Annual Research & Review in …, 2021
Number of citations: 1
ГТ Сухих, АА Хадарцев, ВВ Платонов… - Вестник новых …, 2020 - cyberleninka.ru
Приведены результаты сравнительной характеристики химического состава препаратов постадийной экстракции этанолом омелы белой. Хромато-масс-спектрометрия …
Number of citations: 1 cyberleninka.ru

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